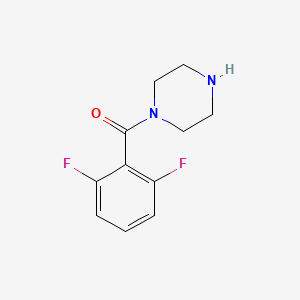
1-(2,6-Difluorobenzoyl)piperazine
Cat. No. B3379942
Key on ui cas rn:
179334-15-7
M. Wt: 226.22 g/mol
InChI Key: WFDYOKBYDJIGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07652015B2
Procedure details


Charge acetic acid (5 L) to a 22 L flask. Place the reaction in an ice-water bath. Add piperazine (355.00 g, 2.0 equiv; 4.06 moles) in portions with stirring, and increase temperature to ˜40° C. Add another 5 L of acetic acid. Stir until mixture becomes a solution. Adjust cooling bath to ˜13° C. Add 2,6-difluorobenzoyl chloride (355.00 g, 1.00 equiv; 2.01 moles; 253.39 mL) drop wise over a 2 hours period, while maintaining reaction temperature at approximately 13-15° C. Stir overnight. Concentrate under reduced pressure and dissolve residue in 2 L of ice water. Cool flask in an ice water bath. Add 5 N NaOH to adjust pH to 7.5 while maintaining the reaction temperature below 30° C. Filter at ˜10° C. Extract product from filtrate with dichloromethane (4×2 L). Remove solvent under reduced pressure. Dissolve the solid in 1.5 L of methanol at room temperature and filter. Concentrate the methanol solution, then solvent exchange with toluene 2.0 L, afforded pure product. Filter to obtain (2,6-difluorophenyl)-piperazin-1-yl-methanone. Concentrate filtrate and filter again to obtain additional product (total 400 g).




Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:9]=1[C:10](Cl)=[O:11]>C(O)(=O)C>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:9]=1[C:10]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
355 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
Step Two
|
Name
|
|
|
Quantity
|
253.39 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)Cl)C(=CC=C1)F
|
Step Three
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir until mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction in an ice-water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Adjust cooling bath to ˜13° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction temperature at approximately 13-15° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolve residue in 2 L of ice water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool flask in an ice water bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 5 N NaOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature below 30° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter at ˜10° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the solid in 1.5 L of methanol at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the methanol solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent exchange with toluene 2.0 L, afforded pure product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC=C1)F)C(=O)N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
